An In-Depth Technical Guide to the Chemical Properties of 6-thiophen-2-yl-1H-indole
An In-Depth Technical Guide to the Chemical Properties of 6-thiophen-2-yl-1H-indole
This technical guide provides a comprehensive overview of the known chemical and physical properties of 6-thiophen-2-yl-1H-indole, geared towards researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide combines computed data from reliable sources with general knowledge of related chemical structures.
Chemical and Physical Properties
Quantitative data for 6-thiophen-2-yl-1H-indole is primarily based on computational models, as experimental determination has not been widely reported in the literature.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NS | PubChem[1] |
| Molecular Weight | 199.27 g/mol | PubChem[1] |
| IUPAC Name | 6-(thiophen-2-yl)-1H-indole | PubChem[1] |
| CAS Number | 243972-30-7 | PubChem[1] |
| Canonical SMILES | C1=CC2=C(C=C1C3=CC=CS3)C=CN2 | PubChem[1] |
| InChI | InChI=1S/C12H9NS/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H | PubChem[1] |
| InChIKey | KIHGQIOEKNMYHK-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 3.4 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Computed Rotatable Bond Count | 1 | PubChem[1] |
| Computed Exact Mass | 199.04557046 | PubChem[1] |
| Computed Monoisotopic Mass | 199.04557046 | PubChem[1] |
| Computed Topological Polar Surface Area | 15.8 Ų | PubChem[1] |
| Computed Heavy Atom Count | 14 | PubChem[1] |
Note: The above data are computationally derived and have not been experimentally verified in publicly available literature.
Spectral Data
Synthesis and Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of 6-thiophen-2-yl-1H-indole is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on common organic chemistry reactions for the formation of biaryl compounds, such as the Suzuki coupling reaction.
Proposed Synthetic Workflow: Suzuki Coupling
A potential method for the synthesis of 6-thiophen-2-yl-1H-indole is the Suzuki coupling of a protected 6-bromo-1H-indole with 2-thienylboronic acid.
Detailed Hypothetical Protocol:
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Protection of 6-bromo-1H-indole:
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Dissolve 6-bromo-1H-indole in a suitable solvent such as tetrahydrofuran (THF).
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Add a base, for example, sodium hydride (NaH), portion-wise at 0 °C.
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Introduce a protecting group reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting N-Boc-6-bromo-1H-indole by column chromatography.
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Suzuki Coupling Reaction:
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Combine N-Boc-6-bromo-1H-indole, 2-thienylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a reaction vessel.
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Add a solvent system, such as a mixture of toluene, ethanol, and water.
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Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the starting materials are consumed (monitored by TLC or GC-MS).
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After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield N-Boc-6-thiophen-2-yl-1H-indole.
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Deprotection:
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Dissolve the N-Boc-6-thiophen-2-yl-1H-indole in a suitable solvent like dichloromethane (DCM).
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Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
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Monitor the reaction for the removal of the Boc group.
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Upon completion, neutralize the acid, extract the product, and purify by column chromatography or recrystallization to obtain the final product, 6-thiophen-2-yl-1H-indole.
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Disclaimer: This is a generalized, hypothetical protocol. The actual reaction conditions, including solvents, catalysts, bases, temperatures, and reaction times, would require optimization.
Biological Activity and Signaling Pathways
While no specific biological studies on 6-thiophen-2-yl-1H-indole have been found, the thiophene-indole scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have shown a range of biological activities, including anticancer and anti-HIV properties.
For instance, studies on derivatives of the isomeric 2-(thiophen-2-yl)-1H-indole have demonstrated potential as anticancer agents against human colorectal carcinoma (HCT-116) cells. The proposed mechanism involves the induction of cell cycle arrest. Furthermore, other derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.
Given the activities of related compounds, it is plausible that 6-thiophen-2-yl-1H-indole could be a subject of interest for screening in various therapeutic areas. A generalized potential signaling pathway for anticancer activity, based on related compounds, is presented below.
This diagram illustrates a hypothetical mechanism where a thiophene-indole compound interacts with an intracellular target, leading to modulation of signaling pathways that control cell cycle progression and apoptosis, ultimately resulting in the inhibition of cancer cell proliferation.
Conclusion
6-Thiophen-2-yl-1H-indole is a compound with a chemical structure that suggests potential for further investigation in medicinal chemistry and materials science. While a significant amount of computed data is available, there is a notable lack of experimentally determined properties and detailed biological studies. The information and protocols provided in this guide serve as a foundational resource for researchers interested in exploring the synthesis, characterization, and potential applications of this molecule. Further experimental work is necessary to validate the computed data and to fully elucidate the chemical and biological profile of 6-thiophen-2-yl-1H-indole.
